molecular formula C20H18N4O4S2 B5841879 9-(dicyanomethylidene)-2-N,2-N,7-N,7-N-tetramethylfluorene-2,7-disulfonamide CAS No. 5763-05-3

9-(dicyanomethylidene)-2-N,2-N,7-N,7-N-tetramethylfluorene-2,7-disulfonamide

Cat. No.: B5841879
CAS No.: 5763-05-3
M. Wt: 442.5 g/mol
InChI Key: RFVXMRFYNKDBMX-UHFFFAOYSA-N
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Description

9-(dicyanomethylidene)-2-N,2-N,7-N,7-N-tetramethylfluorene-2,7-disulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core substituted with dicyanomethylidene and disulfonamide groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(dicyanomethylidene)-2-N,2-N,7-N,7-N-tetramethylfluorene-2,7-disulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorene core, followed by the introduction of dicyanomethylidene and disulfonamide groups. Common reagents used in these reactions include cyanide sources, sulfonamide derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired yield, purity, and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

9-(dicyanomethylidene)-2-N,2-N,7-N,7-N-tetramethylfluorene-2,7-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

9-(dicyanomethylidene)-2-N,2-N,7-N,7-N-tetramethylfluorene-2,7-disulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and materials with unique electronic properties.

    Biology: It is studied for its potential biological activities, including interactions with biomolecules and potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for various medical conditions, leveraging its unique chemical properties.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism of action of 9-(dicyanomethylidene)-2-N,2-N,7-N,7-N-tetramethylfluorene-2,7-disulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biomolecules, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorene derivatives with different substituents, such as:

  • 9-(dicyanomethylidene)-N,N’-bis(furan-2-ylmethyl)-9H-fluorene-2,7-disulfonamide
  • 1,3-bis(dicyanomethylidene)indan anion

Uniqueness

What sets 9-(dicyanomethylidene)-2-N,2-N,7-N,7-N-tetramethylfluorene-2,7-disulfonamide apart is its specific combination of dicyanomethylidene and disulfonamide groups on the fluorene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields.

Properties

IUPAC Name

9-(dicyanomethylidene)-2-N,2-N,7-N,7-N-tetramethylfluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S2/c1-23(2)29(25,26)14-5-7-16-17-8-6-15(30(27,28)24(3)4)10-19(17)20(18(16)9-14)13(11-21)12-22/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVXMRFYNKDBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=C(C#N)C#N)C=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359742
Record name 9-(dicyanomethylidene)-2-N,2-N,7-N,7-N-tetramethylfluorene-2,7-disulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5763-05-3
Record name 9-(dicyanomethylidene)-2-N,2-N,7-N,7-N-tetramethylfluorene-2,7-disulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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